Sodium5-({[(tert-butoxy)carbonyl](methyl)amino}methyl)-1,3,4-thiadiazole-2-carboxylate
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Overview
Description
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is a chemical compound with the molecular formula C10H15N3O4SNa. It is known for its unique structure, which includes a thiadiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a sodium salt. This compound is used in various scientific research applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting appropriate precursors under controlled conditions.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.
Formation of the Sodium Salt: The final step involves the formation of the sodium salt by neutralizing the carboxylic acid group with sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the Boc-protected amine group.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions under appropriate conditions.
Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride are commonly employed.
Deprotection: Trifluoroacetic acid or hydrochloric acid in methanol is used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine derivative.
Scientific Research Applications
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets. The Boc-protected amine group can be selectively deprotected to reveal the active amine, which can then interact with various biological molecules. The thiadiazole ring provides stability and reactivity, allowing the compound to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate: Similar compounds include other Boc-protected amino acids and thiadiazole derivatives.
tert-Butyloxycarbonyl-Protected Amino Acids: These compounds share the Boc protecting group and are used in peptide synthesis.
Uniqueness
The uniqueness of sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate lies in its combination of a thiadiazole ring and a Boc-protected amine group. This structure provides both stability and reactivity, making it a valuable compound in various scientific research applications .
Biological Activity
Sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.
Chemical Structure and Properties
The compound is characterized by the following chemical formula and molecular weight:
- Molecular Formula: C₉H₁₃N₄NaO₄S
- Molecular Weight: 264.21 g/mol
- CAS Number: 2503204-84-8
The structure features a thiadiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
- Mechanism of Action : The thiadiazole moiety has been associated with antimicrobial properties. Compounds containing this structure often exhibit activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis (Mtb). For example, derivatives of thiadiazole have shown effectiveness against monoresistant Mtb strains with significant metabolic stability and bioavailability .
-
Case Studies :
- A study demonstrated that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL against resistant bacterial strains .
- Another research highlighted the synthesis of novel thiadiazole derivatives that showed promising antibacterial activity through agar well diffusion methods .
Anticancer Activity
- Cytotoxic Effects : Thiadiazole derivatives have been investigated for their cytotoxic effects on various cancer cell lines. The presence of specific substituents on the thiadiazole ring can enhance its potency against cancer cells.
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Research Findings :
- In vitro studies indicated that compounds similar to sodium 5-({(tert-butoxy)carbonylamino}methyl)-1,3,4-thiadiazole-2-carboxylate demonstrated IC₅₀ values lower than standard chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines .
- Molecular dynamics simulations revealed that these compounds interact with proteins involved in apoptosis pathways, suggesting a mechanism for their anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives. Key factors influencing activity include:
- Substituent Position : The position of substituents on the thiadiazole ring affects both antimicrobial and anticancer efficacy.
- Functional Groups : The introduction of electronegative groups has been shown to enhance activity against specific targets.
Data Summary Table
Activity Type | Compound | MIC (µg/mL) | IC₅₀ (µM) | Cell Line Tested |
---|---|---|---|---|
Antimicrobial | Thiadiazole Derivative | 0.5 | N/A | Mtb |
Anticancer | Sodium 5-{...} | N/A | <10 | Jurkat |
Anticancer | Sodium 5-{...} | N/A | <20 | A-431 |
Properties
Molecular Formula |
C10H14N3NaO4S |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
sodium;5-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C10H15N3O4S.Na/c1-10(2,3)17-9(16)13(4)5-6-11-12-7(18-6)8(14)15;/h5H2,1-4H3,(H,14,15);/q;+1/p-1 |
InChI Key |
XCOZKPMQHCHDGC-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=NN=C(S1)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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